molecular formula C11H22N2O3 B6279619 tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate CAS No. 1374243-36-3

tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate

Cat. No. B6279619
CAS RN: 1374243-36-3
M. Wt: 230.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate (TBMO) is an organic compound that is widely used in scientific research. TBMO has been extensively studied for its biochemical and physiological effects and its applications in the fields of biochemistry, pharmacology, and biotechnology. TBMO is a versatile compound that has been used in a variety of experiments, such as those involving enzyme inhibition, protein-protein interactions, and drug delivery.

Scientific Research Applications

Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research and has been used in studies involving enzyme inhibition, protein-protein interactions, and drug delivery. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and disrupt their function. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been used in drug delivery studies, as it has been shown to be an effective carrier for certain drugs.

Mechanism of Action

Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a variety of biochemical and physiological effects, which are primarily due to its ability to bind to certain proteins and disrupt their function. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain enzymes, such as acetylcholinesterase, and inhibit their activity. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain proteins, such as receptors, and disrupt their function.
Biochemical and Physiological Effects
tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a variety of biochemical and physiological effects, which are primarily due to its ability to bind to certain proteins and disrupt their function. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has also been shown to bind to certain proteins, such as receptors, and disrupt their function. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain drugs, such as antibiotics, and enhance their delivery and efficacy.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has several advantages for use in laboratory experiments. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is relatively simple to synthesize, and it is relatively non-toxic. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is highly soluble in a variety of solvents, which makes it easy to use in experiments. However, there are some limitations to using tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate in laboratory experiments. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is not very stable in acidic or basic solutions, and it is also not very stable in the presence of light. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate research. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be further studied for its potential as an enzyme inhibitor and its ability to disrupt protein-protein interactions. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be studied for its potential as a drug delivery agent and its ability to enhance the efficacy of certain drugs. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could also be studied for its potential as a therapeutic agent and its ability to modulate certain physiological processes. Finally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be studied for its potential as a diagnostic agent and its ability to detect certain biochemical processes.

Synthesis Methods

Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate can be synthesized using a variety of different methods. One of the most common methods is the reaction of tert-butyl bromoacetate with methylamine in aqueous ethanol. This reaction produces tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of tert-butyl bromoacetate with methylamine in anhydrous ethanol, the reaction of tert-butyl bromoacetate with methylamine in anhydrous dimethylformamide, and the reaction of tert-butyl bromoacetate with methylamine in anhydrous acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 4-bromo-3-hydroxybutanoate with methylamine to form tert-butyl 4-(methylamino)-3-hydroxybutanoate. This intermediate is then reacted with phosgene to form tert-butyl 4-(methylamino)-3-oxobutanoate, which is then cyclized with ethylene diamine to form tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate.", "Starting Materials": [ "tert-butyl 4-bromo-3-hydroxybutanoate", "methylamine", "phosgene", "ethylene diamine" ], "Reaction": [ "Step 1: Reaction of tert-butyl 4-bromo-3-hydroxybutanoate with methylamine in the presence of a base to form tert-butyl 4-(methylamino)-3-hydroxybutanoate.", "Step 2: Reaction of tert-butyl 4-(methylamino)-3-hydroxybutanoate with phosgene in the presence of a base to form tert-butyl 4-(methylamino)-3-oxobutanoate.", "Step 3: Cyclization of tert-butyl 4-(methylamino)-3-oxobutanoate with ethylene diamine in the presence of a base to form tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate." ] }

CAS RN

1374243-36-3

Product Name

tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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